1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrido[2,3-d]pyrimidine core, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrido[2,3-d]pyrimidine core would likely contribute to the compound’s aromaticity, while the naphthalen-1-ylmethylthio and propyl groups would add additional complexity to the structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The pyrido[2,3-d]pyrimidine core could potentially undergo reactions typical of aromatic compounds, while the naphthalen-1-ylmethylthio and propyl groups could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the pyrido[2,3-d]pyrimidine core could contribute to the compound’s aromaticity and stability, while the naphthalen-1-ylmethylthio and propyl groups could affect its solubility and reactivity .Scientific Research Applications
Synthesis and Fluorescence Studies
- Chemical Probes for Zn2+ Ions : A study by Balakrishna et al. (2018) synthesized a compound related to naphthoquinone pyridyl tetrazole, which demonstrated selective and sensitive detection of Zn2+ ions through fluorescence. This capability suggests potential applications in biological imaging and metal ion sensing Balakrishna et al., 2018.
Novel Synthetic Methods
- Advanced Synthetic Techniques : Osyanin et al. (2014) presented a novel method for synthesizing chromenopyrimidines, a related heterocyclic compound. This showcases the ongoing innovation in synthetic routes that could be applied to the synthesis of complex molecules like 1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Osyanin et al., 2014.
Antimicrobial Activity
- Antimicrobial Metal Complexes : Chioma et al. (2018) synthesized pyrimidine-based ligands and their metal complexes, which showed promising antimicrobial activity. This implies potential for the development of new antimicrobial agents from pyrimidine-naphthalene derivatives Chioma et al., 2018.
Chemosensors
- Transition Metal Ion Detection : Gosavi-Mirkute et al. (2017) developed naphthoquinone-based chemosensors that demonstrated remarkable selectivity towards Cu2+ ions. This type of research indicates applications in environmental monitoring and analytical chemistry Gosavi-Mirkute et al., 2017.
Catalysis and Green Chemistry
- Greener Synthesis Approaches : Verma and Jain (2012) reported on the use of thiourea dioxide in water as a recyclable catalyst for synthesizing pyridopyrimidine-diones. This highlights the emphasis on greener, more sustainable chemistry practices Verma & Jain, 2012.
Photophysical Properties
- pH-Sensing and Photophysical Properties : Yan et al. (2017) synthesized pyrimidine-phthalimide derivatives with atypical aggregation-induced emission (AIE) characteristics, showcasing their application in pH sensing. This work illuminates the role of such compounds in developing novel optical materials and sensors Yan et al., 2017.
Future Directions
Properties
IUPAC Name |
1,3-dimethyl-5-(naphthalen-1-ylmethylsulfanyl)-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-4-8-16-13-24-21-19(22(27)26(3)23(28)25(21)2)20(16)29-14-17-11-7-10-15-9-5-6-12-18(15)17/h5-7,9-13H,4,8,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHPRQLAPGOHFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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